molecular formula C14H23NO2 B5305484 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

Cat. No. B5305484
M. Wt: 237.34 g/mol
InChI Key: HFJDLQFURFFQNB-UHFFFAOYSA-N
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Description

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide, also known as CPMA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. CPMA belongs to the class of cyclopentenone prostaglandins, which are known for their anti-inflammatory and anti-cancer effects.

Mechanism of Action

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide inhibits the activity of the transcription factor NF-κB, which is involved in the regulation of cell growth and apoptosis. 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide also induces the expression of the tumor suppressor protein p53, which plays a role in the regulation of cell cycle and apoptosis. In inflammation, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide inhibits the production of inflammatory cytokines by inhibiting the activity of the transcription factor AP-1. 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide induces apoptosis and inhibits cell growth and migration. In inflammation, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide reduces the production of inflammatory cytokines and inhibits the activation of immune cells. 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has some limitations for lab experiments, including its limited solubility in water and its potential reactivity with biological molecules.

Future Directions

For 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide research include the development of more efficient synthesis methods and the investigation of its therapeutic potential in other diseases.

Synthesis Methods

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide can be synthesized through a multi-step process involving the reaction of cyclopentadiene with acrolein to form 2-cyclopenten-1-one, followed by the reaction of 2-cyclopenten-1-one with N-(cyclopent-2-en-1-yl)methanesulfonamide to form 2-cyclopent-2-en-1-yl-N-(cyclopent-2-en-1-yl)methanesulfonamide. The final step involves the hydrolysis of 2-cyclopent-2-en-1-yl-N-(cyclopent-2-en-1-yl)methanesulfonamide to form 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide.

Scientific Research Applications

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. In inflammation research, 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. 2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide has also been studied for its potential neuroprotective properties in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-N-[[1-(hydroxymethyl)cyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c16-11-14(7-3-4-8-14)10-15-13(17)9-12-5-1-2-6-12/h1,5,12,16H,2-4,6-11H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJDLQFURFFQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CC2CCC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopent-2-en-1-yl-N-{[1-(hydroxymethyl)cyclopentyl]methyl}acetamide

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